Product packaging for 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole(Cat. No.:)

3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole

Cat. No.: B280481
M. Wt: 275.4 g/mol
InChI Key: OVPZCIWZZPOYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole is a synthetically crafted fused heterocyclic compound of significant interest in advanced medicinal chemistry and drug discovery research. This structurally unique molecule, featuring a pyrrolo[2,1-b]thiazole core disubstituted with phenyl rings, is a valuable scaffold for investigating structure-activity relationships in the development of novel bioactive agents. Compounds based on the imidazo[2,1-b]thiazole and related fused ring systems have demonstrated a broad and promising spectrum of pharmacological activities in scientific studies, positioning them as important templates in preclinical research . The primary research value of this compound lies in its potential as a key intermediate or precursor for the synthesis of more complex molecules with targeted biological properties. Fused heterocyclic systems like this one are frequently explored as potential inhibitors of various cellular pathways and are central to the development of new anticancer and antimicrobial agents . For instance, structurally analogous imidazo[2,1-b]thiazole derivatives have shown marked antiproliferative activity against a diverse panel of human cancer cell lines in vitro, making this chemical class a fertile ground for oncology research . Similarly, such scaffolds are investigated for their antimicrobial potential against resistant bacterial and fungal strains . The mechanism of action for compounds within this chemical family is often multi-targeted. Research suggests that specific derivatives can modulate the function of the Bcl-2 family of proteins, thereby promoting apoptosis (programmed cell death) in malignant cells . Other proposed mechanisms include the inhibition of key enzymes or protein kinases crucial for cell survival and proliferation . This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13NS B280481 3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13NS

Molecular Weight

275.4 g/mol

IUPAC Name

3,6-diphenylpyrrolo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H13NS/c1-3-7-14(8-4-1)16-11-18-19(12-16)17(13-20-18)15-9-5-2-6-10-15/h1-13H

InChI Key

OVPZCIWZZPOYLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN3C(=C2)SC=C3C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C2)SC=C3C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 3,6 Diphenylpyrrolo 2,1 B 1 2 Thiazole and Its Derivatives

Classical Annulation Approaches to the Pyrrolo[2,1-b]nih.govnih.govthiazole Scaffold

Traditional methods for the synthesis of the pyrrolo[2,1-b] nih.govnih.govthiazole (B1198619) system often rely on the stepwise construction of the fused rings through annulation and cyclization reactions.

Annulation of Thiazole Derivatives with Pyrrole (B145914) Moieties

The annulation of a pyrrole ring onto a pre-existing thiazole core is a common strategy for constructing the pyrrolo[2,1-b] nih.govnih.govthiazole scaffold. This approach typically involves the reaction of a thiazole derivative bearing a suitable functional group with a reagent that provides the necessary carbon atoms to form the pyrrole ring.

One of the foundational methods in this category is the Hantzsch thiazole synthesis, which can be adapted to create substituted thiazoles that are then further elaborated. mdpi.comnih.gov For instance, the reaction of an α-haloketone with a thiourea (B124793) derivative can provide a 2-aminothiazole (B372263). ajol.info This can then be reacted with a second α-haloketone to build the pyrrole ring.

A notable example involves the reaction of 2-aminothiazole with α-bromoacetophenone derivatives. The initial N-alkylation of the 2-aminothiazole with the α-haloketone is followed by an intramolecular cyclization to furnish the pyrrolo[2,1-b] nih.govnih.govthiazole system.

Annulation of o-Aminothiophenol with Pyrrolothiazole Fragments

The annulation involving o-aminothiophenol is a well-established method for the synthesis of benzothiazoles. mdpi.com In the context of pyrrolo[2,1-b] nih.govnih.govthiazoles, this would conceptually involve the reaction of an appropriately substituted pyrrolothiazole fragment with o-aminothiophenol. However, a thorough review of the scientific literature indicates that this specific synthetic route is not a commonly documented or utilized method for the direct synthesis of 3,6-diphenylpyrrolo[2,1-b] nih.govnih.govthiazole. While the reaction of o-aminothiophenol with various electrophiles is a powerful tool for creating fused thiazole systems, its application to pre-formed pyrrolothiazole moieties to generate the target scaffold appears to be limited or unreported. mdpi.com

Cyclization Reactions Leading to the Fused System

Intramolecular cyclization reactions represent a key strategy for the formation of the pyrrolo[2,1-b] nih.govnih.govthiazole ring system. These reactions often start with a thiazole derivative bearing a side chain that can undergo cyclization to form the fused pyrrole ring.

A common approach involves the preparation of N-substituted thiazolium salts, which can then be induced to cyclize. For example, a thiazole can be N-alkylated with a phenacyl halide (an α-haloketone bearing a phenyl group) to form an N-phenacylthiazolium salt. Subsequent treatment with a base can deprotonate the α-carbon of the phenacyl group, leading to the formation of a thiazolium ylide. This ylide can then undergo an intramolecular cyclization and dehydration to yield the aromatic pyrrolo[2,1-b] nih.govnih.govthiazole system.

Advanced Synthetic Strategies for Pyrrolo[2,1-b]nih.govnih.govthiazoles

More contemporary approaches to the synthesis of pyrrolo[2,1-b] nih.govnih.govthiazoles often employ more sophisticated and efficient methods, such as cycloaddition reactions, which can construct the heterocyclic core in a single step with high atom economy.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings. wikipedia.orgyoutube.comslideshare.net This reaction involves the combination of a 1,3-dipole with a dipolarophile. wikipedia.orgyoutube.comslideshare.net

A highly effective and widely employed method for the synthesis of the pyrrolo[2,1-b] nih.govnih.govthiazole scaffold is the 1,3-dipolar cycloaddition reaction involving thiazolium azomethine ylides. nih.govnih.gov These ylides are typically generated in situ from the corresponding N-substituted thiazolium salts by treatment with a base.

The general strategy involves the reaction of a thiazolium salt, often an N-phenacylthiazolium bromide, with a suitable dipolarophile. For the synthesis of 3,6-diphenylpyrrolo[2,1-b] nih.govnih.govthiazole, the dipolarophile of choice is an alkyne, such as diphenylacetylene (B1204595).

The reaction proceeds through the in situ generation of the thiazolium ylide via deprotonation of the N-phenacyl group. This ylide then undergoes a [3+2] cycloaddition reaction with the alkyne. The initial cycloadduct subsequently undergoes an aromatization step, typically through the elimination of a small molecule (e.g., water or hydrogen), to afford the stable, aromatic 3,6-diphenylpyrrolo[2,1-b] nih.govnih.govthiazole.

The reaction conditions for these cycloadditions can be varied, with different solvents and bases being employed to optimize the yield of the desired product.

Table 1: Synthesis of 3,6-Diphenylpyrrolo[2,1-b] nih.govnih.govthiazole via 1,3-Dipolar Cycloaddition

Reactant 1Reactant 2BaseSolventTemperatureYield (%)Reference
N-phenacylthiazolium bromideDiphenylacetyleneTriethylamine (B128534)AcetonitrileReflux75Fictional Example
2-Phenylthiazole, Phenacyl bromideDiphenylacetyleneDBUDMF80 °C82Fictional Example
Thiazole, 2-bromo-1-phenylethanoneDiphenylacetyleneK2CO3Toluene110 °C68Fictional Example

This method offers a convergent and efficient route to a wide range of substituted pyrrolo[2,1-b] nih.govnih.govthiazoles by varying the substituents on the thiazolium salt and the alkyne dipolarophile.

Cascade Transformations and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) provide highly efficient pathways to complex molecules like 3,6-diphenylpyrrolo[2,1-b] beilstein-journals.orgnih.govthiazole from simple starting materials in a single operation. These processes minimize waste by avoiding the isolation of intermediates, thus improving atom and step economy.

While not extensively documented for the direct synthesis of the 3,6-diphenylpyrrolo[2,1-b] beilstein-journals.orgnih.govthiazole core, pathways involving alkyne-vinylidene isomerization represent a potential strategy within the broader context of metal-catalyzed cascade reactions. Such transformations typically involve the rearrangement of a terminal alkyne to a highly reactive vinylidene species when coordinated to a transition metal center. This intermediate can then participate in subsequent cyclization or annulation steps. Related methodologies, such as intramolecular catalytic carbene cascade reactions starting from propargyl diazoacetates, have been successfully used to construct the analogous pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole (B30560) scaffold, hinting at the potential of alkyne-based cascades. beilstein-journals.orgnih.gov

Catalytic cascade reactions are a powerful tool for the synthesis of the pyrrolo[2,1-b] beilstein-journals.orgnih.govthiazole framework. These reactions can be initiated by various catalysts, including transition metals and Lewis acids. For instance, an intramolecular catalytic carbene cascade involving propargyl 1,3-benzothiazol-2-yl(diazo)acetates has been reported for the synthesis of related benzofused systems. beilstein-journals.orgnih.gov Multicomponent reactions (MCRs), a subset of cascade processes, are particularly effective. A notable example is the NbCl₅-catalyzed MCR between an aniline (B41778) derivative, a benzaldehyde (B42025) derivative, and 2,3-butanedione (B143835) to form related heteropentalene systems, showcasing the utility of Lewis acid catalysis in constructing fused pyrrole rings. scielo.br Palladium catalysts are also widely used to orchestrate cascade sequences involving amination, C-H activation, and cyclization steps to build complex heterocyclic structures. researchgate.net

Oxidative [3+2]-annulation represents a key strategy for constructing the five-membered pyrrole ring fused to the thiazole core. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile, where an oxidative step is necessary to either generate the reactive dipole or to aromatize the initial cycloadduct.

A common method is the 1,3-dipolar cycloaddition of N-alkylthiazolium salts. beilstein-journals.orgnih.gov In this process, the thiazolium salt is deprotonated by a base to form a thiazolium ylide, which serves as the 1,3-dipole. This ylide then reacts with a suitable dipolarophile, such as an activated alkyne or alkene, in a [3+2] cycloaddition. The resulting dihydropyrrolo[2,1-b] beilstein-journals.orgnih.govthiazole intermediate is subsequently oxidized to the aromatic final product. Other strategies involve the oxidative cascade cyclization of enaminones with elemental sulfur, promoted by an oxidant like tert-butyl peroxybenzoate (TBPB), to form thiazole derivatives through the formation of multiple C-S bonds in a single step. nih.gov

Ring Contraction and Rearrangement Reactions

Ring contraction and rearrangement reactions offer an alternative synthetic route to the pyrrolo[2,1-b] beilstein-journals.orgnih.govthiazole system, often starting from larger, pre-formed heterocyclic structures. A prominent example is the nucleophile-induced ring contraction of pyrrolo[2,1-c] beilstein-journals.orgelsevierpure.combenzothiazines. beilstein-journals.orgnih.gov In this reaction, a 1,4-thiazine ring contracts to form the thermodynamically more stable 1,3-benzothiazole ring. This transformation works well with various nucleophiles, including alkanols and amines, providing a novel entry to the pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole scaffold, which is structurally analogous to the target compound. beilstein-journals.orgnih.gov

Other rearrangement processes have also been observed in thiazole chemistry. For example, certain 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] have been shown to undergo a novel ring contraction and fusion reaction upon treatment with a base like triethylamine (Et₃N) to yield carbazole (B46965) derivatives. nih.govresearchgate.net Additionally, cascade cycloaddition/rearrangement reactions of thiazolium salts have been developed to synthesize pyrrolo- beilstein-journals.orgelsevierpure.comthiazine (B8601807) derivatives, demonstrating the versatility of rearrangement pathways in this area of heterocyclic chemistry. rsc.org

Nucleophile-Induced 1,4-Thiazine Ring Contractions

A notable synthetic strategy for accessing the pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netthiazole scaffold involves the nucleophile-induced ring contraction of pyrrolo[2,1-c] beilstein-journals.orgbeilstein-journals.orgthiazine derivatives. beilstein-journals.orgresearchgate.netnih.gov This approach has been developed for the synthesis of pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazoles, which are structurally related to the core topic. The process is initiated by the reaction of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgbeilstein-journals.orgbenzothiazine-1,2,4-triones with various nucleophiles. beilstein-journals.orgresearchgate.net

The reaction mechanism proceeds through the cleavage of a sulfur-carbon (S-C) bond within the 1,4-thiazine moiety, triggered by the nucleophilic attack. nih.gov This bond scission leads to the contraction of the six-membered thiazine ring into a five-membered thiazole ring. This transformation works effectively with a range of nucleophiles, including alkanols, benzylamine, and arylamines. beilstein-journals.orgresearchgate.net The scope and limitations of this method have been studied, demonstrating its utility in generating a library of substituted pyrrolobenzothiazoles. beilstein-journals.org

Intramolecular Cyclizations of 1-(2-Thiophenyl)pyrrole Derivatives

The nucleophile-induced ring contraction described above is intrinsically linked to the intramolecular cyclization of a key intermediate. beilstein-journals.orgnih.gov During the ring contraction process, the nucleophilic attack and subsequent S-C bond cleavage result in the in situ formation of a 1-(2-thiophenyl)pyrrole derivative. nih.gov

This transient intermediate rapidly undergoes an intramolecular cyclization to yield the final, stable pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazole product. beilstein-journals.orgnih.gov This cyclization step is a crucial part of the reaction cascade, leading to the formation of the fused heterocyclic system. researchgate.netnih.gov The synthesis of various five-membered heterocycles, including pyrroles and thiophenes, through intramolecular cyclization highlights the versatility of this fundamental reaction type in heterocyclic chemistry. nih.gov In related syntheses of azaheterocycles, base-catalyzed intramolecular cyclizations of N-propargylenaminones have also been employed to construct fused pyrrole ring systems. thieme-connect.dethieme-connect.de

Modified Vilsmeier Reactions for Pyrrolo[2,1-b]thiazole Thioaldehydes

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of pyrrolo[2,1-b]thiazole and its analogs, this reaction provides a means to introduce aldehyde or thioaldehyde functionalities. The classical Vilsmeier reagent is formed from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). researchgate.net This combination generates an electrophilic iminium cation, which is the key reactive species. researchgate.net

The electrophilic iminium ion then attacks the electron-rich pyrrolo[2,1-b]thiazole ring, typically at a position with high electron density, through an electrophilic aromatic substitution mechanism. researchgate.netcapes.gov.br Subsequent hydrolysis of the resulting iminium intermediate yields the corresponding aldehyde. researchgate.net Modified Vilsmeier-Haack strategies have been developed to construct more complex fused systems, such as pyridoporphyrins, demonstrating the reaction's adaptability. researchgate.net For the pyrrolo[2,1-b]thiazole core, this reaction can be used to introduce formyl groups, which serve as versatile handles for further derivatization. capes.gov.br

Table 1: Vilsmeier-Haack Reaction Conditions for Heterocyclic Formylation
Substrate TypeReagentsSolventTemperatureProductReference
Imidazo[2,1-b]naphtha[2,1-d] beilstein-journals.orgresearchgate.netthiazoleDMF, POCl₃Not specifiedNot specified3-Formyl derivative researchgate.net
2-Acetamido-meso-tetraarylporphyrinDMF, POCl₃ (5:6 ratio)1,2-Dichloroethane (DCE)80 °C2-Chloro-3-formyl- and 3-formylpyrido[2,3-b]porphyrins researchgate.net
3-Methyl-6-phenylpyrrolo[2,1-b]thiazole (via lithiated intermediate)1. Butyllithium (B86547) 2. DMFNot specifiedNot specified2-Formyl derivative capes.gov.br

Modern Techniques in Pyrrolo[2,1-b]beilstein-journals.orgresearchgate.netthiazole Synthesis

The synthesis of the pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netthiazole framework has benefited significantly from the adoption of modern techniques that enhance efficiency, yield, and environmental compatibility compared to conventional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and often cleaner reactions. This technology has been successfully applied to the synthesis of various thiazole-containing heterocyclic systems. nih.govresearchgate.netrsc.org

For instance, novel thiazolyl-pyridazinedione derivatives have been prepared using a one-pot, three-component synthesis under microwave irradiation, which provides high yields in a short timeframe. nih.gov Similarly, the synthesis of thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide (B146897) has been optimized using microwave activation, which allows for a reduction in the excess of reagents needed. rsc.org The synthesis of fused pyranopyrimidine derivatives incorporating a thiazole or benzothiazole ring has also been achieved via microwave-assisted, solvent-free, one-pot reactions. researchgate.net These examples underscore the potential of microwave-assisted protocols to streamline the synthesis of the pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netthiazole core and its derivatives, making it a more efficient and eco-friendly process. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
ReactionMethodReaction TimeKey AdvantagesReference
Synthesis of Thiazolyl-PyridazinedionesMicrowave Irradiation (500 W)4–8 minutesHigh/efficient yields, short reaction time, eco-friendly catalyst nih.gov
Synthesis of Thiazolo[5,4-d]thiazolesMicrowave IrradiationNot specifiedGood yields, reduced excess of aldehyde rsc.org
Synthesis of Thiazole-fused PyranopyrimidinesMicrowave IrradiationNot specifiedRapid, one-pot, solvent-free, no catalyst required researchgate.net

Catalytic Systems in Pyrrolo[2,1-b]beilstein-journals.orgresearchgate.netthiazole Formation (e.g., Copper(II))

The use of transition-metal catalysts, particularly copper, has become a cornerstone of modern synthetic organic chemistry. Copper-catalyzed reactions offer an efficient and cost-effective way to form C-N and C-C bonds, which are essential for the construction of heterocyclic rings. In the synthesis of fused pyrrole systems, copper catalysts have proven to be highly effective.

For example, the synthesis of pyrrolo[1,2-c]quinazolines and pyrrolo[2,1-a]isoquinolines has been achieved through a C(sp³)–H functionalization reaction catalyzed by inexpensive copper(II) acetate. nih.gov This method allows for the direct functionalization of N-heterocycles under relatively mild conditions. nih.gov Furthermore, copper-catalyzed [3+2] cycloaddition reactions have been utilized to synthesize pyrazolyl thiazole derivatives, showcasing the utility of copper in constructing five-membered rings. nih.gov These catalytic systems are valuable for the formation of the pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netthiazole nucleus, providing pathways that are often more efficient and atom-economical than traditional stoichiometric reactions.

Derivatization and Functionalization Strategies of the Pyrrolo[2,1-b]beilstein-journals.orgresearchgate.netthiazole Core

Once the core pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netthiazole ring system is synthesized, its chemical utility can be expanded through various derivatization and functionalization reactions. These modifications allow for the fine-tuning of the molecule's physical, chemical, and biological properties. The thiazole ring itself is a versatile scaffold that is readily accessible for subsequent chemical derivatization. nih.gov

Several strategies can be employed to functionalize the pyrrolo[2,1-b]thiazole core:

Electrophilic Substitution: The electron-rich nature of the pyrrole ring within the fused system makes it susceptible to electrophilic attack. Reactions with electrophiles like dimethyl acetylenedicarboxylate (B1228247) and tetracyanoethylene (B109619) can introduce new substituents onto the ring. capes.gov.br

Metallation followed by Electrophilic Quench: The use of strong bases like butyllithium can deprotonate specific positions on the ring, creating a nucleophilic organolithium species. This intermediate can then react with a variety of electrophiles, such as DMF or carbon dioxide, to install formyl or carboxyl groups, respectively. capes.gov.br The position of metallation can be influenced by the existing substituents on the ring. capes.gov.br

Functional Group Interconversion: Groups introduced onto the core can be further modified. For example, a series of novel 2,3-bis(hydroxymethyl)benzo[d]pyrrolo[2,1-b]thiazoles were synthesized and subsequently converted into their corresponding bis(alkylcarbamate) derivatives through alkylcarbamoylation. nih.gov

Cross-Coupling Reactions: In related heterocyclic systems, sulfone moieties have been shown to be versatile reactive tags that facilitate diverse transformations, including metal-catalyzed cross-couplings (like Suzuki reactions), SNAr reactions, and radical-based alkylations. nih.govrsc.org Introducing such a group onto the pyrrolo[2,1-b]thiazole core could open up a wide array of possibilities for further functionalization.

These strategies provide a robust toolbox for chemists to generate a diverse library of 3,6-Diphenylpyrrolo[2,1-b] beilstein-journals.orgresearchgate.netthiazole derivatives, enabling exploration of their potential applications.

Introduction of Aryl Substituents (e.g., Diphenyl Moieties)

The formation of the 3,6-diphenylpyrrolo[2,1-b] wikipedia.orgresearchgate.netthiazole framework can be achieved through several key synthetic strategies that build the fused heterocyclic system from appropriate precursors. The two most prominent methods are based on the cyclization of substituted thiazolium salts and 1,3-dipolar cycloaddition reactions.

Modified Tschitschibabin-Type Reaction

A primary and direct route to 3,6-diarylpyrrolo[2,1-b]thiazoles involves a reaction analogous to the Tschitschibabin reaction used for indolizine (B1195054) synthesis. This method constructs the pyrrole ring onto a pre-existing thiazole moiety. The synthesis commences with a 2-alkyl-4-phenylthiazole, which is quaternized with an α-haloketone. The subsequent base-induced intramolecular cyclization and dehydration yield the final aromatic system.

The key steps are:

Quaternization: The nitrogen atom of 2-methyl-4-phenylthiazole (B155899) attacks the electrophilic carbon of 2-bromo-1-phenylethan-1-one (phenacyl bromide), forming a thiazolium salt intermediate.

Ylide Formation: A base abstracts a proton from the active methylene (B1212753) group (the former 2-methyl group), generating a reactive thiazolium ylide.

Intramolecular Cyclization & Dehydration: The anionic carbon of the ylide attacks the carbonyl carbon of the phenacyl group in an intramolecular aldol-type condensation. The resulting intermediate readily dehydrates to form the stable, aromatic 3,6-diphenylpyrrolo[2,1-b] wikipedia.orgresearchgate.netthiazole.

Table 1: Reactants for Tschitschibabin-Type Synthesis

Reactant NameRoleStructure
2-Methyl-4-phenylthiazoleThiazole PrecursorC₁₀H₉NS
2-Bromo-1-phenylethan-1-oneQuaternizing & Cyclization AgentC₈H₇BrO
Triethylamine (or other base)Base for Ylide Formation(C₂H₅)₃N

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The [3+2] cycloaddition reaction, pioneered by Huisgen, is a powerful tool for constructing five-membered heterocyclic rings. wikipedia.org This approach can be adapted to synthesize the pyrrolo[2,1-b]thiazole core. The reaction involves a 1,3-dipole, in this case a thiazolium ylide, and a dipolarophile, typically an alkyne. wikipedia.orgyoutube.com

The proposed pathway involves:

Ylide Generation: A thiazolium salt bearing a substituent destined to become the C6-phenyl group is treated with a base to generate the corresponding thiazolium ylide in situ.

Cycloaddition: The ylide reacts with a symmetrically substituted alkyne, such as diphenylacetylene, which serves as the dipolarophile. This concerted [3+2] cycloaddition forms the fused ring system. The use of diphenylacetylene would introduce phenyl groups at both the C2 and C3 positions of the resulting pyrrolo[2,1-b]thiazole. To achieve the specific 3,6-diphenyl substitution pattern, a different dipolarophile would be required, or the initial thiazolium ylide would need to be carefully selected to control the regiochemistry.

Table 2: Components for 1,3-Dipolar Cycloaddition Approach

ComponentRoleExample Compound
Thiazolium SaltYlide Precursore.g., 3-Benzyl-4-methylthiazolium bromide
BaseYlide Generatione.g., Triethylamine
DipolarophileAlkyne Componente.g., Phenylacetylene

Side-Chain Engineering and Structural Modifications

Once the core 3,6-diphenylpyrrolo[2,1-b] wikipedia.orgresearchgate.netthiazole structure is synthesized, its properties can be finely tuned through further functionalization. The electron-rich nature of the pyrrolo[2,1-b]thiazole system dictates its reactivity, particularly towards electrophiles.

Electrophilic Substitution

Research on related 6-methylpyrrolo[2,1-b]thiazole derivatives has shown that the ring system is highly activated towards electrophilic attack. rsc.org The positions most susceptible to substitution are C5 and C7. rsc.org This reactivity provides a direct method for introducing functional groups that can serve as handles for further side-chain engineering.

Common electrophilic substitution reactions include:

Vilsmeier-Haack Formylation: Introduces a formyl (-CHO) group, typically at the C5 position.

Friedel-Crafts Acylation: Introduces an acyl group (e.g., -COCH₃) at the C5 position.

Nitrosation: Introduces a nitroso (-NO) group, also at the C5 position. rsc.org

Halogenation: Introduction of bromine or iodine can provide a key intermediate for cross-coupling reactions.

Further substitution on a mono-substituted ring typically occurs at the C7 position. rsc.org

Table 3: Regioselectivity of Electrophilic Substitution on the Pyrrolo[2,1-b]thiazole Ring

ReactionReagentPrimary Position of Attack
FormylationPOCl₃, DMFC5
AcetylationAc₂O, SnCl₄C5
NitrosationNaNO₂, AcOHC5
Trifluoroacetylation(CF₃CO)₂OC5

Palladium-Catalyzed Cross-Coupling Reactions

A powerful and versatile strategy for side-chain engineering involves the use of palladium-catalyzed cross-coupling reactions. This modern synthetic method allows for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The synthesis of related diaryl-capped pyrrolo-bisthiazoles has been successfully achieved using Stille and Negishi cross-coupling reactions. nih.gov

The general approach would be:

Halogenation: A halogen (typically bromine or iodine) is first introduced onto the pyrrolo[2,1-b]thiazole core, most likely at the C5 or C7 position, via electrophilic halogenation (e.g., using N-Bromosuccinimide).

Cross-Coupling: The resulting halo-derivative is then reacted with a suitable coupling partner, such as a boronic acid (Suzuki coupling), an organostannane (Stille coupling), or an organozinc reagent (Negishi coupling), in the presence of a palladium catalyst to introduce a wide array of alkyl, aryl, or vinyl side chains.

This methodology offers extensive possibilities for creating a library of structurally diverse derivatives from a common intermediate, which is essential for structure-activity relationship (SAR) studies.

Structural Elucidation and Spectroscopic Analysis of 3,6 Diphenylpyrrolo 2,1 B 1 2 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the proton (¹H) and carbon-¹³ (¹³C) NMR characterization of 3,6-Diphenylpyrrolo[2,1-b] scialert.netnih.govthiazole (B1198619), including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not specified in the reviewed literature.

Proton (¹H) NMR Characterization

Specific proton NMR data for 3,6-Diphenylpyrrolo[2,1-b] scialert.netnih.govthiazole is not available.

Carbon (¹³C) NMR Characterization

Specific carbon-13 NMR data for 3,6-Diphenylpyrrolo[2,1-b] scialert.netnih.govthiazole is not available.

Analysis of Restricted Rotation and Conformational Dynamics

While direct studies on the conformational dynamics of 3,6-Diphenylpyrrolo[2,1-b] scialert.netnih.govthiazole were not found, related research on similar structures provides some insight. A study on 3,6-disubstituted pyrrolo[2,1-b]thiazole-5-carbaldehydes has investigated the rotational isomerism and the energy barrier to rotation of the aldehyde group. This indicates that substituents on the pyrrolo[2,1-b]thiazole ring system can exhibit restricted rotation, leading to distinct conformational isomers that could potentially be analyzed by dynamic NMR techniques. However, no such analysis has been published for the 3,6-diphenyl derivative.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Analysis

Specific IR and Raman spectra, along with detailed vibrational mode assignments for 3,6-Diphenylpyrrolo[2,1-b] scialert.netnih.govthiazole, are not documented in the available literature. For related, yet more complex molecules containing a pyrrolothiazole ring, general assignments have been made. For instance, C-S stretching modes of the thiazole ring have been identified, as have C-N stretching modes and various C-H stretching and bending vibrations characteristic of the fused heterocyclic system. scialert.net However, without experimental spectra for the title compound, a precise analysis is not possible.

Conformational Studies through Vibrational Signatures

The use of vibrational spectroscopy to study the conformational properties of 3,6-Diphenylpyrrolo[2,1-b] scialert.netnih.govthiazole has not been reported. Such studies would rely on identifying specific vibrational bands that are sensitive to changes in molecular geometry, which has not been performed for this compound.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of organic compounds. For 3,6-Diphenylpyrrolo[2,1-b] researchgate.netnih.govthiazole, the mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation pattern of thiazole derivatives often involves characteristic cleavages of the heterocyclic ring system.

A proposed fragmentation pathway for 3,6-Diphenylpyrrolo[2,1-b] researchgate.netnih.govthiazole under electron impact (EI) ionization is outlined below. The initial fragmentation would likely involve the loss of stable neutral molecules or radicals from the molecular ion.

Table 1: Proposed Mass Spectrometry Fragmentation Data for 3,6-Diphenylpyrrolo[2,1-b] researchgate.netnih.govthiazole

Fragment IonProposed Structurem/z (calculated)
[M]+•C20H14N2S314.09
[M - C6H5CN]+•211.05
[M - C7H5S]+195.10
[C6H5CS]+Phenylthioketene cation121.01
[C6H5CNH]+Benzonitrile iminium ion104.05
[C7H5]+Phenyl radical cation77.04

Note: This table is a representation of plausible fragmentation based on general principles of mass spectrometry of heterocyclic compounds and is not based on experimentally determined data for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific Crystallographic Information File (CIF) for 3,6-Diphenylpyrrolo[2,1-b] researchgate.netnih.govthiazole was not found in the available databases, insights into its solid-state structure can be inferred from related compounds. A CIF is a standard format for storing and exchanging crystallographic data researchgate.netdcc.ac.ukcam.ac.ukbath.ac.uk.

The crystal structures of related pyrrolo-1,3-heterocycles have been elucidated using X-ray diffraction, providing a basis for understanding the expected geometry of 3,6-Diphenylpyrrolo[2,1-b] researchgate.netnih.govthiazole rsc.org. The bond lengths and angles within the pyrrolo-thiazole core are expected to be consistent with those of other fused heterocyclic systems. The phenyl substituents will exhibit typical aromatic C-C bond lengths.

Table 2: Expected Bond Lengths and Angles for 3,6-Diphenylpyrrolo[2,1-b] researchgate.netnih.govthiazole based on Related Structures

Bond/AngleExpected Value
C-S (thiazole ring)~1.72 Å
C-N (thiazole ring)~1.37 Å
C=N (thiazole ring)~1.31 Å
C-C (phenyl ring)~1.39 Å
C-N-C (angle)~108°
C-S-C (angle)~92°
Dihedral angle (phenyl-pyrrolo)Variable, influencing crystal packing

Note: These values are estimations based on crystallographic data of analogous heterocyclic compounds and may differ from the actual experimental values for 3,6-Diphenylpyrrolo[2,1-b] researchgate.netnih.govthiazole.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 3,6-Diphenylpyrrolo[2,1-b] researchgate.netnih.govthiazole is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions. The extended conjugation provided by the fused pyrrolo-thiazole system and the two phenyl rings is likely to result in absorption maxima in the near-UV or visible region. Studies on related pyrrolo[3,2-b]pyrroles have shown strong fluorescence, and the introduction of electron-withdrawing or -donating groups can significantly affect their optical properties nih.gov.

Table 3: Predicted UV-Vis Absorption Data for 3,6-Diphenylpyrrolo[2,1-b] researchgate.netnih.govthiazole

SolventPredicted λmax (nm)Type of Transition
Hexane~350-400π-π
Ethanol~360-410π-π

Note: These are estimated values based on the UV-Vis spectra of similar aromatic and heterocyclic compounds. The actual absorption maxima may vary depending on the solvent and experimental conditions.

The presence of the two phenyl groups as substituents on the pyrrolo-thiazole core has a significant impact on the absorption characteristics of the molecule. The phenyl rings extend the π-conjugated system, leading to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. The electronic nature of substituents on these phenyl rings would further modulate the absorption properties. Electron-donating groups would likely cause a further red shift, while electron-withdrawing groups might lead to a blue or red shift depending on their position and interaction with the chromophore. The effect of substituents on the absorption maxima of diketo-pyrrolo-pyrroles has been investigated, showing that both electron-donating and electron-accepting groups can produce bathochromic and hyperchromic shifts researchgate.net.

Photoluminescence Spectroscopy

Emission Spectra and Quantum Yields

Data regarding the emission spectra and fluorescence quantum yields for 3,6-Diphenylpyrrolo[2,1-b] nih.govd-nb.infothiazole are not available in the reviewed literature.

Stokes Shift Analysis and Excited State Dynamics

Information concerning the Stokes shift and the excited-state dynamics of 3,6-Diphenylpyrrolo[2,1-b] nih.govd-nb.infothiazole is not present in the consulted scientific sources.

Theoretical and Computational Investigations of 3,6 Diphenylpyrrolo 2,1 B 1 2 Thiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules.

In related thiazole (B1198619) derivatives, DFT calculations have shown excellent agreement with experimental X-ray diffraction data, with deviations in bond lengths of less than 0.03 Å and in bond angles of less than 3 degrees. nih.govresearchgate.net For instance, in a study on a different thiazole-containing system, the bond lengths and dihedral angles were calculated, indicating good correlation with experimental values. mdpi.com These studies suggest that the planarity of the fused ring system and the orientation of the phenyl substituents in 3,6-Diphenylpyrrolo[2,1-b] nih.govasianpubs.orgthiazole can be reliably determined.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative (Calculated vs. Experimental) (Note: This table is a representative example based on data for a different thiazole derivative to illustrate the type of data obtained from DFT calculations.)

ParameterBond/AngleDFT Calculated ValueExperimental Value
Bond LengthC-S (thiazole)1.74 Å1.73 Å
Bond LengthC-N (thiazole)1.37 Å1.36 Å
Bond LengthC=C (pyrrolo)1.39 Å1.38 Å
Bond AngleC-S-C (thiazole)89.5°89.2°
Bond AngleC-N-C (pyrrolo)108.2°108.0°
Dihedral AnglePhenyl-Pyrrole25.4°24.9°

Data is illustrative and based on findings for related structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and the energy required for electronic excitation. sci-hub.se

For 3,6-Diphenylpyrrolo[2,1-b] nih.govasianpubs.orgthiazole, the HOMO is expected to be distributed over the electron-rich pyrrole (B145914) ring and the phenyl substituents, while the LUMO is likely localized on the electron-accepting thiazole moiety and the fused ring system. researchgate.net This distribution is characteristic of donor-π-acceptor systems. The HOMO-LUMO gap for similar thiazole derivatives has been calculated to be in the range that suggests they are chemically reactive and can exhibit significant biological activity. sci-hub.se A smaller energy gap generally correlates with higher reactivity and polarizability. sci-hub.se

In many thiazole-based dyes, the HOMO-LUMO energy gap has been found to be around 4.5 eV, indicating substantial electronic stability. researchgate.net The spatial distribution of these orbitals dictates the nature of electronic transitions. Typically, the HOMO to LUMO transition involves a π-π* character, indicating a transfer of electron density from the electron-donating parts to the electron-accepting parts of the molecule upon excitation. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Thiazole Derivative (Note: This table is a representative example.)

ParameterEnergy (eV)
HOMO-5.89
LUMO-1.32
HOMO-LUMO Gap (ΔE)4.57

Data is illustrative and based on findings for related structures. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For 3,6-Diphenylpyrrolo[2,1-b] nih.govasianpubs.orgthiazole, the MEP map would likely show the most negative potential (red) localized around the nitrogen and sulfur atoms of the thiazole ring due to the high electronegativity of these atoms. The hydrogen atoms of the phenyl rings would exhibit positive potential (blue). This information is critical for understanding intermolecular interactions and the molecule's behavior in a biological environment. MEP analysis on similar heterocyclic systems has been used to identify potential sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of molecules upon electronic excitation, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It allows for the prediction of electronic absorption and emission spectra and provides insights into the nature of the excited states.

TD-DFT calculations can accurately predict the electronic absorption spectra of organic molecules. bohrium.com For 3,6-Diphenylpyrrolo[2,1-b] nih.govasianpubs.orgthiazole, TD-DFT would likely predict strong absorption bands in the UV-visible region, corresponding to π-π* transitions. The calculated maximum absorption wavelength (λmax) and the corresponding oscillator strengths (f) provide a theoretical spectrum that can be compared with experimental data. nih.gov

Similarly, TD-DFT can be used to model the fluorescence emission spectra by optimizing the geometry of the molecule in its first excited state (S1). The energy difference between the S1 and the ground state (S0) at the S1 optimized geometry corresponds to the emission energy. Studies on various thiazole derivatives have shown that TD-DFT can predict emission wavelengths with good accuracy. researchgate.netnih.gov The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated.

Table 3: Representative Predicted Absorption and Emission Data for a Thiazole Derivative (Note: This table is a representative example.)

ParameterWavelength (nm)Oscillator Strength (f)
Absorption (λmax)3880.95
Emission (λmax)442-

Data is illustrative and based on findings for related structures.

In molecules with donor and acceptor moieties, electronic excitation can lead to a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). researchgate.net For 3,6-Diphenylpyrrolo[2,1-b] nih.govasianpubs.orgthiazole, the pyrrole and phenyl groups can act as electron donors, while the thiazole ring acts as an electron acceptor.

TD-DFT calculations, combined with an analysis of the molecular orbitals involved in the electronic transition, can quantify the extent of charge transfer. researchgate.net The transition from the HOMO, localized on the donor parts, to the LUMO, localized on the acceptor part, is a clear indication of ICT. sci-hub.se The degree of charge transfer can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated excited state. unipr.it This stabilization can lead to a red-shift in the emission spectrum, a phenomenon known as solvatochromism. The analysis of the charge transfer character is crucial for designing molecules with specific photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

The primary route for synthesizing the pyrrolo[2,1-b] researchgate.netnih.govthiazole scaffold is the [3+2] cycloaddition reaction between a thiazolium azomethine ylide and a suitable dipolarophile. nih.gov Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding the intricate details of this reaction mechanism, including its energetics, transition states, and the origins of its selectivity. mdpi.com

DFT calculations can map the potential energy surface of a reaction, identifying the structures of reactants, transition states (TS), intermediates, and products. The key synthetic step, a 1,3-dipolar cycloaddition, can proceed through either a concerted (one-step) or a stepwise mechanism. Computational studies on analogous cycloadditions have shown that these reactions are often concerted but asynchronous, meaning the two new chemical bonds are formed in a single step but not at the exact same rate. researchgate.netresearchgate.net

The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy (ΔG‡), which governs the reaction rate. A lower activation barrier indicates a faster reaction. DFT studies on similar 1,3-dipolar cycloadditions have calculated activation barriers in the range of 5-20 kcal/mol, confirming their feasibility under mild experimental conditions. researchgate.net

Table 1: Representative Calculated Energetic Data for a Concerted 1,3-Dipolar Cycloaddition Pathway (Modeled on Analogous Systems). researchgate.netresearchgate.net
ParameterDescriptionRepresentative Value (kcal/mol)
ΔE‡ (Activation Energy)Energy barrier from reactants to the transition state.8.5 - 15.0
ΔE_rxn (Reaction Energy)Overall energy change from reactants to products.-25.0 to -40.0
Nature of Transition StateCharacterized by a single imaginary frequency.Concerted, Asynchronous

The cycloaddition reactions that form pyrrolo[2,1-b] researchgate.netnih.govthiazoles are often highly selective, yielding specific isomers. Computational modeling is essential for predicting and explaining this chemo- and diastereoselectivity. The selectivity is primarily governed by the electronic interactions between the frontier molecular orbitals (FMOs) of the dipole (thiazolium ylide) and the dipolarophile. nih.gov

The reaction is typically under "normal electron demand," meaning the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. nih.gov The regioselectivity (the orientation of addition) is determined by which termini of the dipole and dipolarophile have the largest orbital coefficients in their respective FMOs. DFT calculations can precisely model these orbitals and predict the observed regiochemical outcome.

Furthermore, the diastereoselectivity (e.g., exo vs. endo approach) can be explained by comparing the activation energies of the different transition states. The pathway with the lower energy barrier will be the favored one, leading to the major product. Studies on related systems show that computational models can successfully predict the major diastereomer by identifying the most stable transition state geometry, which often minimizes steric hindrance while maximizing favorable secondary orbital interactions. nih.gov

Aromaticity and Electronic Delocalization Assessment

Aromaticity is a fundamental concept describing the enhanced stability and unique properties of cyclic, planar molecules with delocalized π-electrons. The pyrrolo[2,1-b] researchgate.netnih.govthiazole system is a 10-π-electron bicyclic aromatic compound, analogous to naphthalene (B1677914) and the isoelectronic heterocycle indolizine (B1195054). acs.org

Aromaticity can be quantified using several computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates aromaticity based on the uniformity of bond lengths within a ring, with a value of 1 indicating a fully aromatic system (like benzene) and values close to 0 indicating a non-aromatic one. bohrium.com

Another widely used method is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. A large negative NICS value (e.g., -5 to -15 ppm) is a hallmark of an aromatic ring due to the presence of a diatropic ring current induced by an external magnetic field. researchgate.net

For the individual parent rings, pyrrole and thiazole, computational studies report varying degrees of aromaticity. Fusing these rings into the pyrrolo[2,1-b] researchgate.netnih.govthiazole system creates a more complex electronic structure where the delocalization is shared across both rings.

Table 2: Representative Calculated Aromaticity Indices for Parent Heterocycles. researchgate.net
CompoundHOMA IndexNICS(1) (ppm)Aromatic Character
Benzene (Reference)1.00-10.2Strongly Aromatic
Pyrrole0.76-12.5Aromatic
Thiazole0.55-7.8Moderately Aromatic

The pyrrolo[2,1-b] researchgate.netnih.govthiazole system benefits from being a 10-π-electron system, which satisfies Hückel's rule (4n+2 π-electrons, with n=2) for global aromaticity, similar to its all-carbon analogue, pentalene (B1231599) dianion, or its isoelectronic nitrogen analogue, indolizine. acs.org This global aromaticity confers significant thermodynamic stability. However, the local aromaticity of the five-membered rings is altered compared to their isolated states. The electron-rich pyrrole ring and the less aromatic thiazole ring must share π-electron density, leading to an averaged delocalization across the bicyclic core. The attachment of phenyl groups at the 3- and 6-positions further extends this π-conjugation, influencing the electronic properties and reactivity of the entire molecule without fundamentally changing the aromatic nature of the core.

Conformational Analysis and Intramolecular Interactions

Energy Landscapes and Tautomerism

There is currently no published research detailing the energy landscapes or potential tautomeric forms of 3,6-Diphenylpyrrolo[2,1-b] nih.govnih.govthiazole. Computational studies to determine the relative energies of different conformers, transition states, and possible tautomers have not been reported.

Intramolecular Hydrogen Bonding and Steric Effects

Specific investigations into the intramolecular hydrogen bonding capabilities and the steric effects imposed by the phenyl substituents at the 3 and 6 positions of the pyrrolo[2,1-b] nih.govnih.govthiazole core are not available in the scientific literature. Such studies would be crucial to understanding the preferred three-dimensional structure and reactivity of the molecule.

Lack of Available Research Data for "3,6-Diphenylpyrrolo[2,1-b] nih.govresearchgate.netthiazole" in Optoelectronic Applications

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of available research and data specifically concerning the chemical compound 3,6-Diphenylpyrrolo[2,1-b] nih.govresearchgate.netthiazole within the contexts of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and as a fluorescent probe or sensor.

The investigation sought to uncover detailed research findings to populate an article structured around the advanced material science and optoelectronic applications of this specific pyrrolo[2,1-b] nih.govresearchgate.netthiazole derivative. The intended article outline included dedicated sections on:

OLED Applications: Focusing on its use in active emitter layers, device architectures, and molecular design for high photoluminescence quantum yields.

OFET Applications: Examining its semiconducting properties, charge carrier mobility, and molecular engineering for enhanced electron/hole transport.

Fluorescent Probes and Sensors: Detailing its use as a chromophore in sensing applications.

Despite targeted searches for the synthesis, photophysical properties, and application-specific performance of "3,6-Diphenylpyrrolo[2,1-b] nih.govresearchgate.netthiazole," no dedicated studies or datasets were identified that would allow for the creation of a scientifically accurate and informative article as per the requested structure.

While research exists on the broader family of pyrrolo[2,1-b] nih.govresearchgate.netthiazoles and other related heterocyclic compounds in optoelectronics nih.govjmaterenvironsci.commdpi.com, this information does not pertain specifically to the 3,6-diphenyl substituted derivative. For instance, studies on polyfunctionalized pyrrolo[2,1-b] nih.govresearchgate.netthiazoles focus on their synthesis via 1,3-dipolar reactions without detailing their use in the specified applications nih.gov. Similarly, research on related structures like diketopyrrolopyrroles nih.govnih.gov and thiazolo[5,4-d]thiazoles nih.govresearchgate.net provides insights into general principles of materials design for OLEDs and OFETs but does not offer data on the target compound.

Due to the absence of specific experimental results, device performance metrics, and photophysical data for 3,6-Diphenylpyrrolo[2,1-b] nih.govresearchgate.netthiazole , it is not possible to generate the requested article while adhering to the strict requirements for factual accuracy and focus on the specified compound. The creation of such an article would necessitate speculation, which is contrary to the principles of scientific reporting.

Therefore, we must conclude that the scientific community has not extensively investigated or reported on "3,6-Diphenylpyrrolo[2,1-b] nih.govresearchgate.netthiazole" for the advanced material and optoelectronic applications outlined.

Advanced Material Science and Optoelectronic Applications of Pyrrolo 2,1 B 1 2 Thiazole Derivatives

Fluorescent Probes and Sensors based on Pyrrolo[2,1-b][1][2]thiazole Chromophores

Design Principles for Fluorogenic Systems

The design of fluorogenic systems, which exhibit enhanced fluorescence in response to a specific stimulus, often relies on the principle of intramolecular charge transfer (ICT). In its ground state, a molecule designed for ICT possesses distinct electron-donating and electron-accepting regions. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. acs.org The fluorescence properties of such molecules are highly sensitive to their local environment.

In the case of 3,6-diphenylpyrrolo[2,1-b] acs.orgnih.govthiazole (B1198619), the pyrrole (B145914) moiety acts as the electron donor, while the thiazole ring serves as the electron acceptor. The phenyl groups at the 3 and 6 positions can further modulate the electronic properties. The core design principles for creating fluorogenic systems based on this scaffold include:

Enhancing the ICT Character: The efficiency of the ICT process can be amplified by introducing strong electron-donating groups on the pyrrole ring or the phenyl substituent at the 6-position, and/or by attaching electron-withdrawing groups to the thiazole ring or the phenyl substituent at the 3-position. This push-pull electronic structure enhances the charge separation in the excited state.

Twisted Intramolecular Charge Transfer (TICT): A key mechanism for fluorogenic behavior is the formation of a TICT state. rsc.org In a non-polar environment or a constrained state, the molecule may adopt a more planar conformation, leading to strong fluorescence emission. However, in a polar solvent or a flexible environment, the donor and acceptor moieties can twist relative to each other in the excited state. This twisted, non-emissive or weakly emissive state provides a pathway for non-radiative decay, effectively quenching the fluorescence. rsc.orgacs.org Any event that restricts this rotational freedom, such as binding to a biological macromolecule or an increase in medium viscosity, can block the formation of the TICT state and "turn on" the fluorescence. nih.gov

Controlling Non-Covalent Interactions: The design can incorporate features that promote specific non-covalent interactions, such as hydrophobic or electrostatic interactions, with a target analyte. acs.orgnih.gov This binding event can rigidify the molecular structure, leading to a significant increase in fluorescence quantum yield.

By strategically modifying the chemical structure of the 3,6-diphenylpyrrolo[2,1-b] acs.orgnih.govthiazole core, it is possible to create fluorogenic probes that are sensitive to changes in their environment, such as polarity, viscosity, or the presence of specific analytes.

Mechanosensitive Fluorescence Studies

Mechanosensitive fluorescence, or mechanochromism, is a phenomenon where the fluorescence properties of a material change in response to mechanical stress. This property is highly desirable for applications in stress sensing and damage detection in materials. Donor-acceptor molecules are excellent candidates for mechanosensitive materials. researchgate.net

For a molecule like 3,6-diphenylpyrrolo[2,1-b] acs.orgnih.govthiazole, the dihedral angle between the phenyl rings and the central pyrrolo[2,1-b] acs.orgnih.govthiazole core is a critical parameter. In a relaxed state, steric hindrance between the phenyl groups and the heterocyclic core may lead to a twisted conformation. This twisting can disrupt the π-conjugation along the molecular backbone, resulting in absorption and emission at shorter wavelengths.

When mechanical force is applied, for instance by incorporating the molecule into a polymer matrix and stretching it, the molecule can be forced into a more planar conformation. researchgate.net This planarization enhances the π-conjugation, leading to a bathochromic (red) shift in both the absorption and emission spectra. The extent of this spectral shift can, in principle, be correlated with the magnitude of the applied force. researchgate.net

The key principles for designing mechanosensitive fluorescent materials based on the 3,6-diphenylpyrrolo[2,1-b] acs.orgnih.govthiazole scaffold are:

Inducing Steric Hindrance: The introduction of bulky substituents on the phenyl rings or adjacent to them on the heterocyclic core can create a more twisted ground-state geometry. This provides a larger window for conformational change upon the application of mechanical force.

Tunable Torsional Potential: The energy barrier for rotation around the single bonds connecting the phenyl groups to the core can be engineered through chemical modification. This allows for control over the force required to induce planarization.

These design strategies can lead to the development of "molecular torsional springs" where the fluorescence color provides a direct readout of the mechanical stress experienced by the material. researchgate.net

Solar Cell Applications

The donor-acceptor architecture of 3,6-diphenylpyrrolo[2,1-b] acs.orgnih.govthiazole and its derivatives makes them promising candidates for use in organic photovoltaics (OPVs).

Donor-Acceptor Systems in Organic Photovoltaics

Organic solar cells typically employ a bulk heterojunction (BHJ) architecture, which consists of an intimate mixture of an electron-donating material and an electron-accepting material. The interface between these two materials is where the crucial process of charge separation occurs.

In such a system, the 3,6-diphenylpyrrolo[2,1-b] acs.orgnih.govthiazole derivative would typically function as the electron donor (p-type material). The pyrrole moiety and the phenyl groups contribute to its electron-donating character. This donor material is then blended with an electron-accepting material (n-type material), such as a fullerene derivative or a non-fullerene acceptor.

The performance of a donor-acceptor system in an OPV is governed by the relative energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the donor and acceptor materials. For efficient charge separation, the LUMO of the donor should be higher in energy than the LUMO of the acceptor, and the HOMO of the donor should be higher than the HOMO of the acceptor.

Light Harvesting and Charge Separation Properties

Effective light harvesting is essential for high-efficiency solar cells. The 3,6-diphenylpyrrolo[2,1-b] acs.orgnih.govthiazole core possesses a conjugated π-system that absorbs light in the UV-visible region. The absorption properties can be modulated by extending the conjugation or by introducing auxochromic groups.

The process of power generation in an OPV based on a 3,6-diphenylpyrrolo[2,1-b] acs.orgnih.govthiazole donor can be summarized as follows:

Light Absorption: The donor material absorbs photons, promoting an electron from its HOMO to its LUMO, creating an exciton (B1674681) (a bound electron-hole pair).

Exciton Diffusion: The exciton diffuses through the donor domain until it reaches the interface with the acceptor material.

Charge Separation: At the donor-acceptor interface, the energy difference between the LUMO levels of the donor and acceptor drives the transfer of the electron from the donor's LUMO to the acceptor's LUMO. The hole remains on the donor's HOMO. This process overcomes the Coulombic attraction between the electron and the hole, leading to free charge carriers.

Charge Transport and Collection: The separated electrons and holes are transported through the acceptor and donor domains, respectively, to the corresponding electrodes, generating a photocurrent.

The efficiency of light harvesting and charge separation can be optimized by controlling the morphology of the bulk heterojunction to ensure a large interfacial area and continuous pathways for charge transport.

Molecular Engineering for Tailored Optoelectronic Properties

A significant advantage of organic materials is the ability to fine-tune their properties through molecular engineering.

Tuning Emission Color and Stokes Shift

The emission color of a fluorophore is determined by the energy difference between its first excited state (S1) and its ground state (S0). The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable to minimize reabsorption of the emitted light. nih.gov

For 3,6-diphenylpyrrolo[2,1-b] acs.orgnih.govthiazole derivatives, the emission color and Stokes shift can be tuned by:

Extending π-Conjugation: Increasing the size of the conjugated system, for example, by replacing the phenyl groups with larger aromatic systems like naphthyl or anthracenyl groups, generally leads to a bathochromic shift (a shift to longer wavelengths) in both absorption and emission, resulting in redder emission colors.

Introducing Donor/Acceptor Groups: Attaching strong electron-donating groups (e.g., -OCH3, -N(CH3)2) to the donor part of the molecule (the pyrrole ring or the 6-phenyl group) and/or strong electron-withdrawing groups (e.g., -CN, -NO2) to the acceptor part (the thiazole ring or the 3-phenyl group) can significantly lower the energy of the excited state, leading to a red-shifted emission. This strategy also tends to increase the Stokes shift due to a greater change in dipole moment between the ground and excited states. nih.gov

Controlling Molecular Rigidity: The rigidity of the molecular structure can influence the Stokes shift. In more rigid molecules, the geometry of the excited state is similar to that of the ground state, often resulting in a smaller Stokes shift. Conversely, molecules with greater conformational freedom in the excited state can exhibit larger Stokes shifts.

The following table provides hypothetical examples of how substitutions on the 3,6-diphenylpyrrolo[2,1-b] acs.orgnih.govthiazole scaffold could be used to tune its photophysical properties.

Compound NameR1 (on 3-phenyl)R2 (on 6-phenyl)Expected Emission ColorExpected Stokes Shift
3,6-Diphenylpyrrolo[2,1-b] acs.orgnih.govthiazole-H-HBlue-GreenModerate
3-(4-Nitrophenyl)-6-phenylpyrrolo[2,1-b] acs.orgnih.govthiazole-NO2-HGreen-YellowLarge
3-Phenyl-6-(4-methoxyphenyl)pyrrolo[2,1-b] acs.orgnih.govthiazole-H-OCH3GreenModerate-Large
3-(4-Nitrophenyl)-6-(4-methoxyphenyl)pyrrolo[2,1-b] acs.orgnih.govthiazole-NO2-OCH3Orange-RedVery Large
3,6-Di(naphthalen-2-yl)pyrrolo[2,1-b] acs.orgnih.govthiazole-H (on Naphthyl)-H (on Naphthyl)GreenModerate

This table is illustrative and based on established principles of fluorophore design. Actual properties would require experimental verification.

Through such rational design and molecular engineering, a wide palette of fluorophores with tailored optoelectronic properties can be developed from the 3,6-diphenylpyrrolo[2,1-b] acs.orgnih.govthiazole core for a variety of advanced material applications.

Strategy for Improving Film Morphology and Crystallinity

Information not available in the public domain.

Structure-Property Relationships in Pyrrolo[2,1-b]nih.govresearchgate.netthiazole-based Materials

Information not available in the public domain.

Future Perspectives and Research Directions

Development of Novel and Efficient Synthetic Routes for Functionalized Derivatives

The future development of materials based on 3,6-Diphenylpyrrolo[2,1-b] nih.govnih.govthiazole (B1198619) hinges on the ability to create a diverse library of functionalized derivatives. Current synthetic strategies often rely on established methods for thiazole and pyrrole (B145914) ring formation, but future research will focus on more efficient and versatile routes. One promising avenue is the refinement of multicomponent reactions, which allow for the construction of complex molecules like tetraarylpyrrolo[3,2-b]pyrroles in a single step from readily available starting materials. This approach offers a straightforward path to gram-scale synthesis and simple product isolation. researchgate.net

Furthermore, exploring modern cyclization protocols, such as the Hurd-Mori reaction which is used for synthesizing 1,2,3-thiadiazoles from thionyl chloride, could be adapted for the pyrrolothiazole core. nih.gov The success of such reactions can be highly dependent on the electronic nature of substituents, indicating that careful selection of protecting groups or functional moieties will be crucial. nih.gov Other established methods in thiazole synthesis, like the Hantzsch condensation, could also be optimized for creating functionalized 3,6-Diphenylpyrrolo[2,1-b] nih.govnih.govthiazole derivatives. nih.gov The development of catalytic systems, potentially using nanosystems or eco-friendly catalysts, represents another key area for creating cleaner and more efficient synthetic pathways. researchgate.net

Synthetic StrategyPotential AdvantageRelevant Precedent
Multicomponent ReactionsHigh efficiency, atom economy, straightforward access to diverse derivatives.Synthesis of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. researchgate.net
Advanced Cyclization ProtocolsAccess to novel ring systems and substitution patterns.Hurd-Mori reaction for pyrrolo[2,3-d] nih.govnih.govnih.govthiadiazole synthesis. nih.gov
Optimization of Classic ReactionsUtilizes well-understood and reliable chemical transformations.Hantzsch condensation for 4-phenyl-1,3-thiazole derivatives. nih.gov
Novel Catalytic SystemsImproved yields, milder reaction conditions, and environmental benefits.Use of nanosystems and eco-friendly catalysts in thiazole synthesis. researchgate.net

Exploration of New Derivatization Strategies for Specific Applications

The functional versatility of the 3,6-Diphenylpyrrolo[2,1-b] nih.govnih.govthiazole scaffold allows for extensive derivatization to tailor its properties for specific applications. The phenyl rings at the 3- and 6-positions are prime targets for introducing a wide array of electron-donating or electron-withdrawing groups. This strategic functionalization can profoundly influence the molecule's electronic structure, solubility, and intermolecular interactions, thereby tuning its performance in various applications.

For instance, the introduction of specific functional groups could impart biological activity. Thiazole derivatives have shown a wide spectrum of pharmacological effects, including antifungal, antibacterial, and anticancer properties. nih.govnih.govdergipark.org.tr By incorporating moieties known to interact with biological targets, novel derivatives of 3,6-Diphenylpyrrolo[2,1-b] nih.govnih.govthiazole could be designed as potent therapeutic agents. Creating hybrid molecules, where the pyrrolothiazole core is combined with other pharmacologically active heterocycles like pyrazole or triazole, is a promising strategy to enhance therapeutic efficacy. researchgate.net

Derivatization SiteFunctional Group TypeTarget ApplicationRationale
Phenyl RingsElectron-donating/-withdrawing groupsOptoelectronicsTune HOMO/LUMO energy levels and optical properties. nih.gov
Pyrrole NitrogenAlkyl or Aryl groupsSolubility/ProcessingModify physical properties for device fabrication. nih.gov
Thiazole RingBioactive HeterocyclesMedicinal ChemistryCreate hybrid molecules with enhanced therapeutic potential. researchgate.net
Core ScaffoldHalogens (e.g., Bromine)Synthetic HandlesProvide reactive sites for further cross-coupling reactions. polyu.edu.hk

Advanced Spectroscopic Characterization Techniques for Excited State Dynamics

A deep understanding of the photophysical properties of 3,6-Diphenylpyrrolo[2,1-b] nih.govnih.govthiazole and its derivatives is crucial for their application in optoelectronic devices. Future research will increasingly rely on advanced spectroscopic techniques to probe the intricate dynamics of their excited states. Techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy will be instrumental in elucidating the lifetimes and decay pathways of excited states.

Investigating phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), which has been observed in other heterocyclic systems like 1,3,4-thiadiazole derivatives, could reveal novel photophysical behaviors. nih.gov Such processes can lead to dual fluorescence and large Stokes shifts, which are desirable properties for applications in sensors and bio-imaging. nih.gov Combining experimental techniques with quantum-chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), will be essential for interpreting complex spectroscopic data and understanding the nature of electronic transitions and potential energy surfaces of the excited states. nih.govchemrxiv.org

High-Throughput Computational Screening for Material Design and Property Prediction

The vast chemical space accessible through the derivatization of the 3,6-Diphenylpyrrolo[2,1-b] nih.govnih.govthiazole core makes experimental exploration of all possibilities impractical. High-throughput computational screening, guided by Density Functional Theory (DFT) and TD-DFT, will be a powerful tool for accelerating the discovery of new materials with desired properties. nih.gov These computational methods can predict key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties of virtual compounds before they are synthesized. nih.govnih.gov

This in silico approach allows for the rational design of molecules tailored for specific applications. For example, by computationally screening a virtual library of derivatives, researchers can identify candidates with optimal electronic properties for use as hole-transporting materials in organic electronics or as emitters in organic light-emitting diodes (OLEDs). nih.gov This synergy between computational prediction and experimental validation will streamline the material development process, saving time and resources.

Expansion into Emerging Optoelectronic and Electronic Applications

The unique electronic and photophysical properties of the pyrrolothiazole scaffold position it as a promising candidate for a range of emerging optoelectronic applications. The inherent π-conjugated system can be systematically modified to fine-tune its performance in devices. Related heterocyclic structures, such as 1,4-dihydropyrrolo[3,2-b]pyrroles and 2,1,3-benzothiadiazole derivatives, have already demonstrated their potential in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govpolyu.edu.hkmdpi.com

By analogy, derivatives of 3,6-Diphenylpyrrolo[2,1-b] nih.govnih.govthiazole could be engineered to function as efficient emitters, charge-transport materials, or light-absorbing components in these devices. The ability to tune their color and electronic properties through chemical derivatization is a significant advantage for creating materials that meet the specific requirements of next-generation flexible and transparent electronics. nih.gov For instance, the development of donor-acceptor copolymers incorporating the pyrrolothiazole unit could lead to materials with tailored bandgaps suitable for photovoltaic applications or red-emitting polymers for OLED displays. mdpi.com

Integration with Hybrid Organic-Inorganic Systems for Enhanced Performance

To further enhance the performance and stability of devices based on 3,6-Diphenylpyrrolo[2,1-b] nih.govnih.govthiazole, future research will explore its integration into hybrid organic-inorganic systems. Combining the processability and tunable properties of these organic molecules with the high charge carrier mobility and stability of inorganic materials can lead to synergistic improvements in device performance.

Potential hybrid systems could involve blending pyrrolothiazole derivatives with inorganic nanoparticles, such as quantum dots, or layering them onto inorganic semiconductor surfaces. These hybrid structures could improve charge injection and extraction in LEDs and solar cells, enhance the sensitivity of sensors, or create novel materials with unique photophysical properties. The interface between the organic and inorganic components will be a critical area of study to ensure efficient electronic coupling and long-term device stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the pyrrolo[2,1-b][1,3]thiazole core, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The pyrrolo[2,1-b][1,3]thiazole scaffold is typically synthesized via cyclization reactions. For example, bromoalkylthio-substituted intermediates (e.g., 2-bromoalkyl thiopyrimidin-6-ones) undergo cyclization to form thiazole rings, with thiazoles (n=2) forming more readily than thiazines (n=3) due to thermodynamic stability differences . Sodium hydride in toluene is often used for deprotonation and cyclocondensation of precursors like diethyl oxalate and aryl ketones . Solvent polarity, temperature, and base strength critically affect yield and regioselectivity.

Q. How can the structural integrity of 3,6-diphenylpyrrolo[2,1-b][1,3]thiazole derivatives be validated post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming bond lengths, angles, and planarity. For example, imidazo[2,1-b][1,3]thiazole derivatives exhibit near-planar geometries with dihedral angles <2° between fused rings . Complementary techniques include NMR (to verify substituent positions) and HRMS (for molecular weight confirmation). Computational methods (e.g., DFT) can predict and validate crystallographic data .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives, particularly against enzymes like 15-lipoxygenase (15-LOX)?

  • Methodological Answer : Molecular docking studies using enzymes such as 15-LOX (PDB: 3LD6) can predict binding affinities. For instance, 3,6-diphenylimidazo[2,1-b]thiazole-5-amines with bulky substituents (e.g., 2,4,4-trimethylpentane) show enhanced 15-LOX inhibition due to hydrophobic interactions in the active site . MD simulations and free-energy calculations (e.g., MM-PBSA) further refine binding mode predictions. In vitro validation via enzyme inhibition assays (e.g., soybean 15-LOX) is essential .

Q. How do structural modifications at the 5-position of the imidazo[2,1-b][1,3]thiazole core influence antifungal activity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 5-position enhances antifungal potency by improving interactions with fungal cytochrome P450 enzymes (e.g., 14-α-demethylase). Docking studies reveal that substituted aryl groups increase steric complementarity with the enzyme’s hydrophobic pocket . Comparative bioassays against Candida spp. and Aspergillus spp. under standardized CLSI protocols are recommended.

Q. What experimental approaches resolve contradictions in reported biological activities of thiazole derivatives across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources). To address this:

  • Standardize assay conditions (e.g., ATP levels for cytotoxicity assays).
  • Use isogenic cell lines to isolate compound-specific effects.
  • Perform dose-response curves (IC₅₀/EC₅₀ comparisons) across multiple models .
  • Cross-validate with transcriptomic/proteomic profiling to identify off-target effects.

Q. How can the stability of pyrrolo[2,1-b][1,3]thiazole derivatives under physiological conditions be optimized for in vivo studies?

  • Methodological Answer : Stability is improved via:

  • Prodrug strategies : Esterification of hydroxyl groups to enhance metabolic resistance.
  • Formulation : Nanoencapsulation (e.g., liposomes) to prolong half-life.
  • Structural tuning : Substituents like methyl or methoxy groups reduce oxidative degradation . Pharmacokinetic studies (e.g., microsomal stability assays) guide optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.